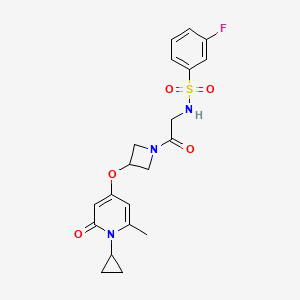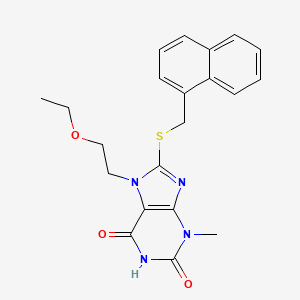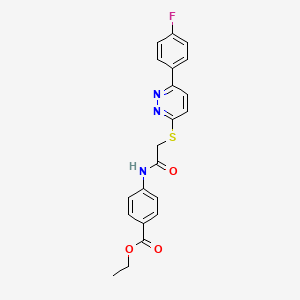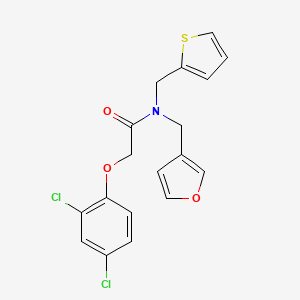![molecular formula C16H8ClNO4 B2928766 2-[(2-chloro-5-nitrophenyl)methylene]-1H-indene-1,3(2H)-dione CAS No. 862649-84-1](/img/structure/B2928766.png)
2-[(2-chloro-5-nitrophenyl)methylene]-1H-indene-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-chloro-5-nitrophenyl)methylene]-1H-indene-1,3(2H)-dione is a useful research compound. Its molecular formula is C16H8ClNO4 and its molecular weight is 313.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural Characterization and Synthesis
Several studies have been conducted to understand the structural characteristics of compounds closely related to "2-[(2-chloro-5-nitrophenyl)methylene]-1H-indene-1,3(2H)-dione". For instance, the structural analysis of trifluoromethyl-substituted compounds, including those with chloro and nitro substituents, has revealed significant insights into their crystal structures and molecular interactions. The dihedral angles and distances between the furthest atoms in these molecules have been precisely measured, providing a foundational understanding of their three-dimensional conformations (Li et al., 2005).
Chemosensors
Compounds structurally related to "this compound" have been synthesized and utilized as chemosensors. For example, intramolecular charge transfer (ICT) chromophores based on substituted aryl hydrazones of β-diketones have been developed for the selective detection of Co2+ ions, demonstrating reversible “on–off” sensing capabilities with detection limits ranging from 3 μm to 7 μm (Subhasri & Anbuselvan, 2014).
Photophysical Properties
The synthesis and characterization of heteroleptic complexes containing dithiolate ligands have been reported, where the solid-state structures and luminescent properties were extensively studied. These complexes show promising applications in light to electrical energy conversion, highlighting their potential in photovoltaic and photoresponsive technologies (Manar et al., 2017).
Organic Synthesis
Efficient synthesis methods for indene-1,3(2H)-dione derivatives have been developed, utilizing palladium-catalyzed intramolecular carbonylative annulation reactions. These methodologies provide access to a broad range of 2-substituted indene-1,3(2H)-dione compounds with good to excellent yields, showcasing the versatility of these frameworks in organic synthesis (Zhang et al., 2015).
Aggregation-Induced Emission
D-π-A 1,4-dihydropyridine derivatives, including those with 2-methylene-1H-indene-1,3(2H)-dione units, have been synthesized to exhibit aggregation-induced emission (AIE) characteristics. These compounds demonstrate stimulus-responsive fluorescent properties, including piezochromism and solvent-induced emission changes, which can be attributed to their molecular stacking in the solid state. Such properties make them suitable for various applications, including cell imaging (Lei et al., 2016).
Wirkmechanismus
Target of Action
The compound, also known as 2-[(2-chloro-5-nitrophenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione, is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes in cellular processes.
Biochemical Pathways
Given the broad range of biological activities of indole derivatives , it can be inferred that the compound likely affects multiple pathways, leading to downstream effects that contribute to its therapeutic potential.
Result of Action
Given the broad range of biological activities of indole derivatives , it can be inferred that the compound likely induces a variety of molecular and cellular changes that contribute to its therapeutic potential.
Eigenschaften
IUPAC Name |
2-[(2-chloro-5-nitrophenyl)methylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClNO4/c17-14-6-5-10(18(21)22)7-9(14)8-13-15(19)11-3-1-2-4-12(11)16(13)20/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVZHPDFDYTGGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide](/img/structure/B2928689.png)
![N-(3-chloro-4-methylphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2928690.png)
![Methyl (E)-4-[benzyl-[(3-hydroxyoxolan-3-yl)methyl]amino]-4-oxobut-2-enoate](/img/structure/B2928693.png)
![3-[(4-Methoxybutyl)(methyl)amino]propanoic acid hydrochloride](/img/structure/B2928695.png)
![N-(1-cyanoethyl)-1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2928696.png)
![4-({[(tert-butoxy)carbonyl]amino}methyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,1'-cyclobutane]-1-carboxylic acid](/img/structure/B2928697.png)

![2-(3-(Benzylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2928701.png)


![9-ethoxy-4-(ethylsulfanyl)-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2928704.png)
![N-[4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl]acetamide](/img/structure/B2928705.png)
